5-Bromo-2-isopropylsulfonylpyridine
Overview
Description
5-Bromo-2-isopropylsulfonylpyridine, also known as 5-Br-2-IPSP, is a novel chemical compound that has recently been found to have potential applications in a variety of scientific fields, including biochemistry, pharmacology, and synthetic chemistry. This compound has been found to have a wide range of biological activities, and has been demonstrated to be a useful tool for studying the structure and function of biological systems.
Scientific Research Applications
Antiproliferative and Cytotoxic Activity
5-Bromo-2-isopropylsulfonylpyridine has been investigated for its antiproliferative and cytotoxic properties. Researchers synthesized five series of 5-bromosubstituted derivatives of indole phytoalexins using a straightforward approach. These novel compounds were screened in vitro against seven human cancer cell lines. Some analogues exhibited antiproliferative activity comparable to that of cisplatin, a commonly used chemotherapy drug. Remarkably, their toxicity on normal 3T3 cells was lower than that of cisplatin .
Antifungal and Antibacterial Effects
Indole phytoalexins, including 5-bromosubstituted derivatives, possess a broad spectrum of biological activities. They exhibit antifungal effects and moderate antibacterial activity. These compounds play a crucial role in plant defense mechanisms when cruciferous vegetables (such as broccoli, cabbage, and cauliflower) are exposed to stressors like pathogens or heavy metals .
Antiprotozoal Properties
Indole phytoalexins have also demonstrated antiprotozoal activity. While specific studies on 5-Bromo-2-isopropylsulfonylpyridine are limited, the broader class of indole phytoalexins shows promise in combating protozoan infections .
Cancer Chemoprevention
High consumption of cruciferous vegetables has been associated with decreased cancer risk in humans. Indole phytoalexins, including 5-bromosubstituted derivatives, exhibit cancer chemopreventive properties. Although further research is needed, these compounds may contribute to reducing cancer incidence .
Anticancer and Antiproliferative Effects
Against human cancer cell lines, indole phytoalexins consistently display anticancer and antiproliferative effects. While the specific impact of 5-Bromo-2-isopropylsulfonylpyridine requires more investigation, it falls within this broader category of potential cancer-fighting compounds .
Fluorescent Probes and Imaging Applications
Although not directly studied for this compound, the pyridine scaffold in 5-Bromo-2-isopropylsulfonylpyridine could be modified to create fluorescent probes. Such probes are valuable tools for biological imaging, allowing researchers to visualize specific cellular processes or molecular interactions .
properties
IUPAC Name |
5-bromo-2-propan-2-ylsulfonylpyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-6(2)13(11,12)8-4-3-7(9)5-10-8/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQVOIMTFMKMSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=NC=C(C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(isopropylsulfonyl)pyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.